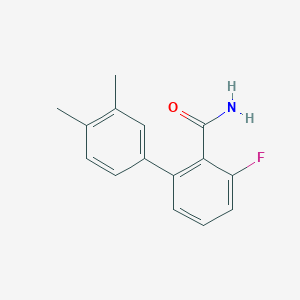

3-fluoro-3',4'-dimethylbiphenyl-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

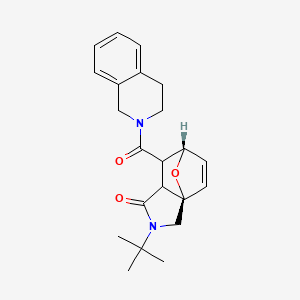

Synthesis Analysis

The synthesis of compounds related to 3-fluoro-3',4'-dimethylbiphenyl-2-carboxamide involves several key steps, including nucleophilic substitution, condensation, and polymerization reactions. For instance, Hsiao et al. (1999) described the synthesis of a bis(ether-carboxylic acid) through nucleophilic fluorodisplacement, followed by alkaline hydrolysis and direct polycondensation with various aromatic diamines, highlighting a method that could potentially be adapted for the synthesis of similar compounds (Hsiao, Yang, & Lin, 1999).

Molecular Structure Analysis

The molecular structure of related compounds often includes aromatic polyamides containing ether and bulky groups, contributing to their unique properties. The crystal structure determination, as seen in the work by Liu et al. (2016), provides insight into how such compounds' molecular structure can influence their biological activity, suggesting potential analysis pathways for this compound (Liu et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound often include fluorination and condensation reactions. Singh and Umemoto (2011) discussed the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, highlighting the fluorination capabilities that could be relevant for modifying the chemical properties of similar compounds (Singh & Umemoto, 2011).

Physical Properties Analysis

The physical properties of similar compounds are influenced by their molecular structure. For example, the polymers described by Hsiao, Yang, and Chen (2000) exhibit high glass transition temperatures and thermal stability, suggesting that this compound might also display notable physical stability and thermal properties (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties of aromatic polyamides and related compounds, such as solubility and thermal stability, are critical for their potential applications. Gutch, Banerjee, and Jaiswal (2003) synthesized polyamides with varied repeating unit structures, showing good solubility and thermal stability, which could be indicative of the behavior of this compound under different conditions (Gutch, Banerjee, & Jaiswal, 2003).

properties

IUPAC Name |

2-(3,4-dimethylphenyl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIURNUCNLVZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)